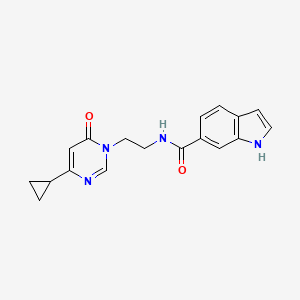

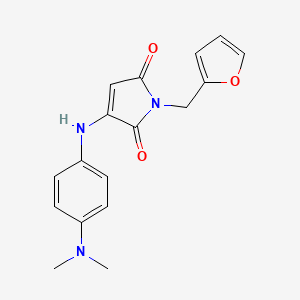

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, is a complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. Although the specific compound is not directly discussed in the provided papers, we can infer from the related structures and activities of similar compounds that it may exhibit interesting pharmacological properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of amines. For instance, the synthesis described in the first paper involves the reaction of variously substituted N-[2-(1-pyrrolidinyl)ethyl]acetamides with different acyl and alkyl groups to explore their biological activity as opioid kappa agonists . While the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the formation of the amide bond and subsequent introduction of the triazole and thiophene moieties.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. The second paper provides an example of how crystal structure analysis, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, can be used to determine the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These techniques could similarly be applied to analyze the molecular structure of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, providing insights into its conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

The reactivity of acetamide compounds can vary depending on their substitution pattern. The first paper discusses the biological evaluation of synthesized compounds as opioid kappa agonists, suggesting that the chemical structure of these compounds is crucial for their interaction with opioid receptors . The specific chemical reactions that N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide might undergo are not detailed, but it can be hypothesized that the presence of the triazole and thiophene rings could influence its reactivity and binding affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal data provided in the second paper for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, such as space group and cell dimensions, are indicative of the solid-state properties of the compound . Similar analyses for N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide would provide valuable information about its solubility, melting point, and stability, which are important for its potential application in a pharmaceutical context.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has demonstrated the efficacy of related triazole compounds in inhibiting enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). A study by Virk et al. (2018) synthesized N-substituted 1,2,4-triazole analogues that showed significant inhibitory activity against these enzymes, suggesting potential applications in treating conditions associated with enzyme dysregulation (Virk et al., 2018).

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial efficacy. Varshney et al. (2009) synthesized isoxazolinyl oxazolidinones showing potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential of triazole compounds in developing new antibiotics to combat resistance (Varshney et al., 2009).

Molecular Interaction Analysis

Investigations into the molecular interactions of triazole derivatives have provided insights into their binding mechanisms with biological targets. Raj et al. (2020) studied the DNA-binding interactions of novel paracetamol derivatives, demonstrating how these compounds interact with biological macromolecules, which could inform the design of targeted therapies (Raj et al., 2020).

Propiedades

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2S/c1-14-11-16(4-5-18(14)22)27-13-19(24-25-27)21(29)26-8-6-15(7-9-26)23-20(28)12-17-3-2-10-30-17/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZLJNVPFBZMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)

![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)